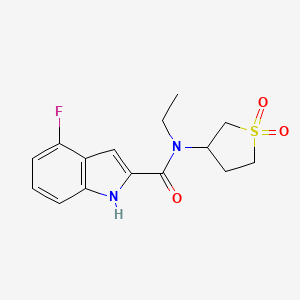
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone, also known as DPH-6, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has shown promising results in various scientific research applications, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone can modulate the activity of certain neurotransmitters in the brain, leading to improved cognitive function and motor control. Additionally, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the brain and other tissues. Studies have shown that (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone can modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which are involved in motor control and cognitive function. Additionally, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has been shown to have a variety of biochemical and physiological effects, including its ability to modulate neurotransmitter activity, inhibit cancer cell growth, and improve cognitive function and motor control. Additionally, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone, including its potential as a therapeutic agent for various neurological disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs or therapies. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone, which could facilitate its use in future research and clinical applications.
合成法
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone can be synthesized through a multistep process that involves the condensation of 1H-pyrazole-5-carbaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-10-4-6-18(9-11(10)8-14(13)21-2)15(19)12-3-5-16-17-12/h3,5,7-8H,4,6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGVVQCBCHEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-pyrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B6639194.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
![2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639199.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)







